molecular formula C7H10N2O B131086 N-Ethyl-1H-pyrrole-2-carboxamide CAS No. 156741-80-9

N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No. B131086
M. Wt: 138.17 g/mol
InChI Key: TVVGHVLRIOSKKH-UHFFFAOYSA-N
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Description

“N-Ethyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 156741-80-9 . It has a molecular weight of 138.17 . The IUPAC name for this compound is N-ethyl-1H-pyrrole-2-carboxamide .


Molecular Structure Analysis

The InChI code for “N-Ethyl-1H-pyrrole-2-carboxamide” is 1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3, (H,8,10) .


Physical And Chemical Properties Analysis

“N-Ethyl-1H-pyrrole-2-carboxamide” has a molecular weight of 138.17 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

1. Cancer Imaging and Antitumor Activity

  • Synthesis of [18F]SU11248, a PET Tracer for Cancer Tyrosine Kinase Imaging : N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, a derivative of N-Ethyl-1H-pyrrole-2-carboxamide, was synthesized and is proposed for use in PET imaging of cancer tyrosine kinase. The compound was prepared by nucleophilic substitution and purified through chromatography, showcasing its potential in cancer diagnostics (Wang et al., 2005).
  • DFT Conformational Analysis of Carboxamide Derivative with Anticancer Activity : A carboxamide derivative related to N-Ethyl-1H-pyrrole-2-carboxamide was analyzed for its chemical characteristics and potential antitumor activity. Wavefunction-based analysis and docking simulations were conducted, revealing insights into its bioactivity. This work contributes to understanding the electronic properties and potential application in cancer treatment (Al-Otaibi et al., 2022).

2. Antimicrobial Applications

  • Antimicrobial Agents Synthesis : Research into the synthesis of pyrrole derivatives, including those related to N-Ethyl-1H-pyrrole-2-carboxamide, has shown promising results for developing new antimicrobial agents. These compounds, with various modifications, have been tested and identified as effective against certain strains of bacteria and fungi, demonstrating their potential in combating microbial infections (2020).

3. Electrophysiological Studies in Cardiac Research

  • Heterocyclic N-[(diethylamino)alkyl]arenamides Related to Acecainide : A series of heterocyclic compounds, including N-Ethyl-1H-pyrrole-2-carboxamide derivatives, were synthesized and examined for their antiarrhythmic activity. The study focused on their effects on the electrophysiological properties of canine Purkinje fibers and ventricular muscle strips, contributing to the understanding of class I and III antiarrhythmic drug development (Hanna et al., 1989).

4. Chemical Synthesis and Molecular Design

  • Copper/N-Methoxy-1H-pyrrole-2-carboxamide Catalyst System : This research explored a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines. The method utilized green solvent poly(ethylene glycol) and is significant for its application in versatile syntheses, providing insights into efficient and environmentally friendly chemical processes (Huang et al., 2014).

Safety And Hazards

Specific safety and hazard information for “N-Ethyl-1H-pyrrole-2-carboxamide” was not found in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-ethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVGHVLRIOSKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626259
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1H-pyrrole-2-carboxamide

CAS RN

156741-80-9
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Huang, Z Qiao, X Zhang, W Yu, Q Zheng, Y Ma, C Ma - Tetrahedron, 2012 - Elsevier
… We optimized the reaction conditions using N-ethyl-1H-pyrrole-2-carboxamide 1a and 2 as the model substrates, and we found that Cs 2 CO 3 in CH 3 CN was the most efficient system (…
Number of citations: 15 www.sciencedirect.com
EA Silyanova, AV Samet, MN Semenova… - Russian Chemical …, 2021 - Springer
A series of 3,4-diarylpyrrole-2-carboxamides was synthesized using the Barton—Zard reaction of nitrostilbenes with ethyl isocyanoacetate in the key stage. The antiproliferative …
Number of citations: 10 link.springer.com

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